

Application Notes: Gas Tungsten Arc Welding (GTAW) with Various Tungsten Alloys

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Oxotungsten--thorium (1/1)

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Introduction

Gas Tungsten Arc Welding (GTAW), also known as Tungsten Inert Gas (TIG) welding, is an arc welding process that utilizes a non-consumable tungsten electrode to produce the weld.[1][2] The weld area and electrode are protected from atmospheric contamination by an inert shielding gas, typically argon or helium.[3] Tungsten is a critical component in this process due to its high melting point (3,410°C) and excellent high-temperature resistance, which allows it to carry the welding current to the arc.[4]

The performance of the GTAW process is heavily influenced by the type of tungsten electrode used. Pure tungsten electrodes have been largely superseded by alloys containing small percentages of rare-earth oxides. These alloying elements, such as thorium, lanthanum, cerium, and zirconium, are added to enhance properties like electron emission, arc starting, arc stability, and electrode longevity.[4][5] The selection of an appropriate tungsten alloy is crucial and depends on the base material, material thickness, and whether the welding is performed with Alternating Current (AC) or Direct Current (DC).[4]

This document provides detailed application notes and protocols for the use of various tungsten alloys in GTAW, guided by standards set by the American Welding Society (AWS), specifically AWS A5.12.[6][7]

Tungsten Alloy Classifications and Characteristics

Tungsten electrodes are classified by the American Welding Society (AWS) based on their chemical composition.[3][6][8] This classification is identified by a color code at the tip of each electrode to prevent confusion.[4] The addition of oxides like thorium, lanthanum, zirconium, and cerium can range from 0.7% to 4%.[3]

Below is a summary of the most common tungsten electrode classifications, their compositions, and primary operational characteristics.

AWS Classification	Color Code	Alloying Element & Composition	Current Type	Key Characteristics & Primary Applications
EWP	Green	None (99.5% Tungsten)	AC	Forms a clean, balled tip, providing good arc stability for AC welding of aluminum and magnesium. High consumption rate and not typically used for DC welding.[1][4]
EWTh-2	Red	1.70-2.20% Thorium Oxide (ThO ₂)	DC	Most commonly used electrode due to longevity and ease of use. [4] Improves electron emission, enhancing arc starts and current-carrying capacity.[4] Primarily for DC welding of carbon steel, stainless steel, nickel alloys, and titanium.[4] (Note: Thorium is radioactive, requiring safety

precautions
during grinding.
[\[9\]](#)[\[10\]](#)

EWCe-2	Grey (formerly Orange)	1.80-2.20% Cerium Oxide (CeO ₂)	AC/DC	Excellent arc starting at low amperages and low erosion rate. [3] [4] Versatile for both AC and DC applications. [3] Ideal for thin sheet metal work, orbital tube welding, and small, delicate parts. [4]
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EWLa-1.5	Gold	1.30-1.70% Lanthanum Oxide (La ₂ O ₃)	AC/DC	Excellent all-purpose electrode with strong arc starting and stability at both low and high currents. [9] [10] Works well for welding steel and stainless steel on DC and can be used for AC welding. [4] A direct, non-radioactive replacement for 2% Thoriated tungsten in many cases. [4]
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EWLa-2.0	Blue	1.80-2.20% Lanthanum Oxide (La ₂ O ₃)	AC/DC	A versatile, all-purpose electrode known for excellent arc starting without spitting.[9] Provides a stable arc across a wide range of currents and works well on all metals.[9]
EWZr-1	Brown	0.15-0.40% Zirconium Oxide (ZrO ₂)	AC	Produces a highly stable arc and resists tungsten spitting, making it ideal for AC welding where weld contamination must be minimized.[4] Retains a balled tip well.[4] Not recommended for DC welding. [4]

Experimental Protocols

Protocol 1: Tungsten Electrode Selection and Preparation

This protocol outlines the standardized procedure for selecting and preparing a tungsten electrode for a specific GTAW application.

1. Materials and Equipment:

- Appropriate tungsten electrode (selected based on the table above)
- TIG torch with correct collet size
- Dedicated tungsten grinder with a diamond wheel[11]
- Safety glasses and dust mask/respirator (especially for thoriated tungsten)

2. Procedure: Electrode Selection

- Identify Base Material and Current Type: Determine the material to be welded (e.g., aluminum, stainless steel, carbon steel) and the required current type (AC or DC).
- Select Electrode Classification:
 - For AC welding of aluminum and magnesium, choose EWP (Pure Tungsten) or EWZr (Zirconiated).[1][4]
 - For DC welding of steels, nickel alloys, and titanium, select EWTh-2 (Thoriated), EWLa-1.5/2.0 (Lanthanated), or EWCe-2 (Ceriated).[4]
 - For versatile AC/DC applications, EWLa-1.5/2.0 and EWCe-2 are excellent choices.[3][9]
- Determine Electrode Diameter: Select the electrode diameter based on the welding amperage. A smaller diameter is suitable for low-current applications, while a larger diameter is required for higher currents to prevent overheating.[9][12]

3. Procedure: Electrode Tip Preparation The geometry of the electrode tip is critical as it influences arc shape, stability, and weld penetration.[5][13]

- Grinding the Electrode:
 - Use a dedicated grinder with a diamond wheel to avoid contamination.[11]
 - Crucially, grind the electrode longitudinally (lengthwise) along the grain of the tungsten.[11][12] Grinding crosswise can cause arc wander and increase the risk of the tip breaking off.

[12]

- Shaping the Tip:
 - Pointed Tip (for DC Welding): Grind the electrode to a conical point. A pointed tip is used for all DC applications with thoriated, lanthanated, and ceriated electrodes, as it provides a focused and stable arc.[11][13] The included angle of the point affects the arc cone; a sharper point creates a wider, less penetrating arc, while a blunter angle creates a narrower, more penetrating arc.
 - Truncated Tip (for High-Current DC): For higher current applications, after grinding to a point, create a small flat spot (truncate) on the very tip.[11][13] This helps prevent the point from melting and falling into the weld pool.
 - Balled Tip (for AC Welding): A balled tip is recommended for pure tungsten (EWP) and zirconiated (EWZr) electrodes used in AC welding.[11][13] To create the ball, fit the electrode in the torch, set the machine to AC, and initiate an arc on a clean piece of scrap copper or aluminum. The end of the electrode will melt and form a small ball.[4] The ball diameter should not exceed 1.5 times the electrode diameter.[4][13]

Protocol 2: Machine Setup and Welding Execution

This protocol provides a general methodology for setting up the GTAW machine and executing a weld.

1. Machine Setup:

- Install the Prepared Electrode: Unscrew the back cap of the TIG torch, insert the prepared electrode into the correct size collet, and replace the cap. Ensure the electrode extends from the ceramic cup by approximately 1/4 inch (6-7 mm).[14]
- Set Polarity:
 - For steel and other ferrous alloys, set the machine to Direct Current Electrode Negative (DCEN).
 - For aluminum and magnesium, set the machine to Alternating Current (AC).[14]

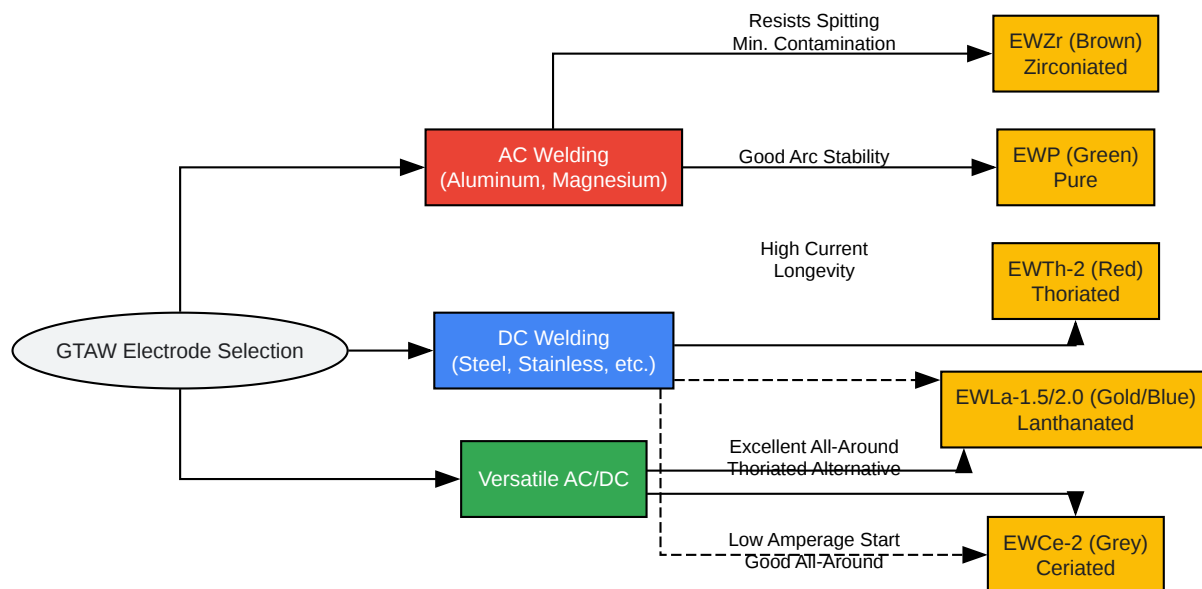
- **Set Amperage:** Adjust the welding current based on the material type and thickness. Consult the welding machine's manual or a welding parameter chart for recommended settings.
- **Set Shielding Gas Flow:** Open the valve on the argon cylinder. Set the flowmeter to a rate of 10-15 liters per minute (20-30 CFH) for most applications.
- **Set Post-Flow:** Set the gas post-flow on the machine to continue shielding the weld and the electrode as they cool down after the arc is extinguished, typically for 5-10 seconds.[\[14\]](#)

2. Welding Execution:

- **Prepare Workpiece:** Ensure the base metal is clean and free of oil, rust, or other contaminants.
- **Initiate the Arc:** Hold the torch at a 70-80 degree angle to the workpiece. Initiate the arc using the machine's high-frequency start or lift-arc function. Do not touch the electrode to the workpiece, as this will contaminate the tungsten.[\[14\]](#)
- **Establish the Weld Pool:** Hold the arc in one spot until a molten pool of the desired size is formed.[\[14\]](#)
- **Add Filler Metal (if required):** Dab the filler rod into the leading edge of the molten pool. Do not drip it in from above.
- **Maintain Travel Speed and Arc Length:** Move the torch smoothly along the joint, maintaining a consistent travel speed and a short arc length (typically 1.5-3 mm).
- **Terminate the Arc:** Cease the arc and hold the torch over the end of the weld until the post-flow gas stops to protect the cooling weld pool and electrode from oxidation.[\[14\]](#)

Visualizations

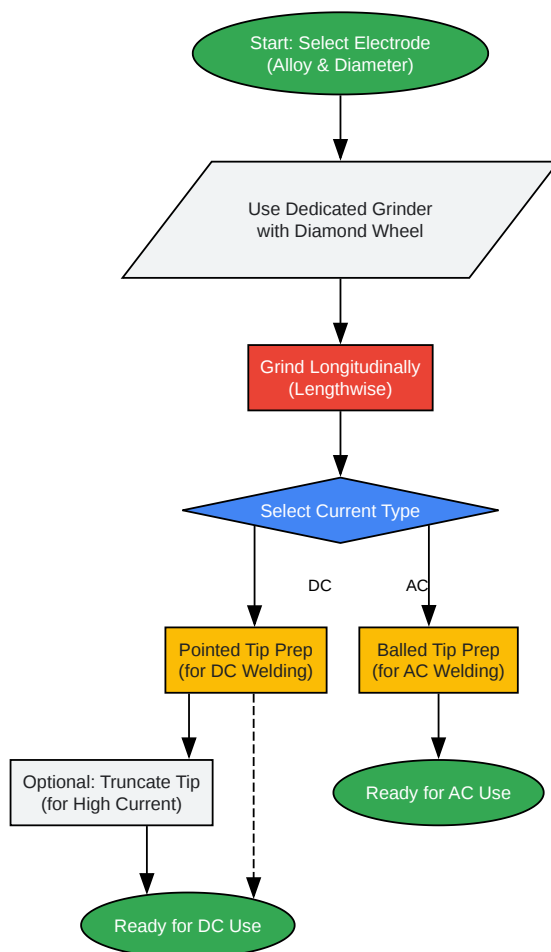
Logical Relationships of Tungsten Alloys



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Caption: Logical flow for selecting a tungsten electrode based on current type.

Experimental Workflow for Electrode Preparation



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Caption: Step-by-step workflow for preparing a tungsten electrode tip.

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- To cite this document: BenchChem. [Application Notes: Gas Tungsten Arc Welding (GTAW) with Various Tungsten Alloys]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15470430#gas-tungsten-arc-welding-with-various-tungsten-alloys]

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